3-bromo-N-(3-ethoxypropyl)pyridin-2-amine
Overview
Description
3-bromo-N-(3-ethoxypropyl)pyridin-2-amine is an organic compound with the molecular formula C10H15BrN2O and a molecular weight of 259.14 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in research and development within various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed Suzuki cross-coupling reactions . This method allows for the efficient synthesis of pyridine derivatives by coupling bromopyridine with ethoxypropylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(3-ethoxypropyl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids can produce various substituted pyridine derivatives .
Scientific Research Applications
3-bromo-N-(3-ethoxypropyl)pyridin-2-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of biological pathways and interactions.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(3-ethoxypropyl)pyridin-2-amine: Similar in structure but with the bromine atom at a different position.
3-bromo-N-(3-bromobenzoyl)-N-(pyridin-2-yl)amine: Another brominated pyridine derivative with different functional groups.
Uniqueness
3-bromo-N-(3-ethoxypropyl)pyridin-2-amine is unique due to its specific substitution pattern and the presence of the ethoxypropyl group. This gives it distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
3-bromo-N-(3-ethoxypropyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-2-14-8-4-7-13-10-9(11)5-3-6-12-10/h3,5-6H,2,4,7-8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIFVYQAYCDZOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=C(C=CC=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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